

Comparing reactivity of 2-hydroxyethane-1-sulfonyl fluoride with PMSF

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Compound of Interest

Compound Name: 2-Hydroxyethane-1-sulfonyl fluoride
CAS No.: 1893924-11-2
Cat. No.: B2893900

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Technical Comparison Guide: **2-Hydroxyethane-1-Sulfonyl Fluoride** vs. PMSF

Executive Summary: The "Warhead" Distinction

This guide compares PMSF (Phenylmethylsulfonyl fluoride), the gold-standard serine protease inhibitor, with **2-Hydroxyethane-1-sulfonyl fluoride** (2-HO-ESF), an aliphatic sulfonyl fluoride often utilized in chemical biology and SuFEx (Sulfur-Fluoride Exchange) chemistry.

The Critical Verdict:

- PMSF is a broad-spectrum protease inhibitor.[1] It relies on an activated aromatic sulfonyl group to rapidly sulfonylate active-site serines. It is unstable in water.[1]
- 2-HO-ESF is NOT a direct functional alternative to PMSF for general lysis buffers. It is an aliphatic sulfonyl fluoride with significantly lower electrophilicity. However, it serves as a stable precursor to Ethenesulfonyl Fluoride (ESF), a potent Michael acceptor that targets cysteines and lysines.

Do not substitute 2-HO-ESF for PMSF in standard lysis buffers. The reactivity profiles are mechanistically distinct.

Chemical Basis & Reactivity Profile

The core difference lies in the electronic environment of the sulfur atom and the leaving group potential of the fluoride.

Structure-Activity Relationship (SAR)

Feature	PMSF (Phenylmethylsulfonyl fluoride)	2-HO-ESF (2-Hydroxyethane-1-sulfonyl fluoride)
Structure	Benzyl-SO ₂ -F	HO-CH ₂ -CH ₂ -SO ₂ -F
Class	Aromatic/Benzylic Sulfonyl Fluoride	Aliphatic -Hydroxy Sulfonyl Fluoride
Electrophilicity	High. The benzylic system withdraws electron density, activating the sulfur for nucleophilic attack ().	Low. Aliphatic chains are electron-donating, stabilizing the sulfur and making the S-F bond stronger and less reactive.
Primary Mechanism	Sulfonylation. Nucleophilic attack by Serine-OH releases HF.	Latent Michael Acceptor. Can dehydrate to form Ethenesulfonyl Fluoride (ESF), then alkylate nucleophiles.
Target Residues	Serine (Active Site), occasionally Cysteine.[2]	Cysteine, Lysine, Tyrosine (via SuFEx or Michael Addition).

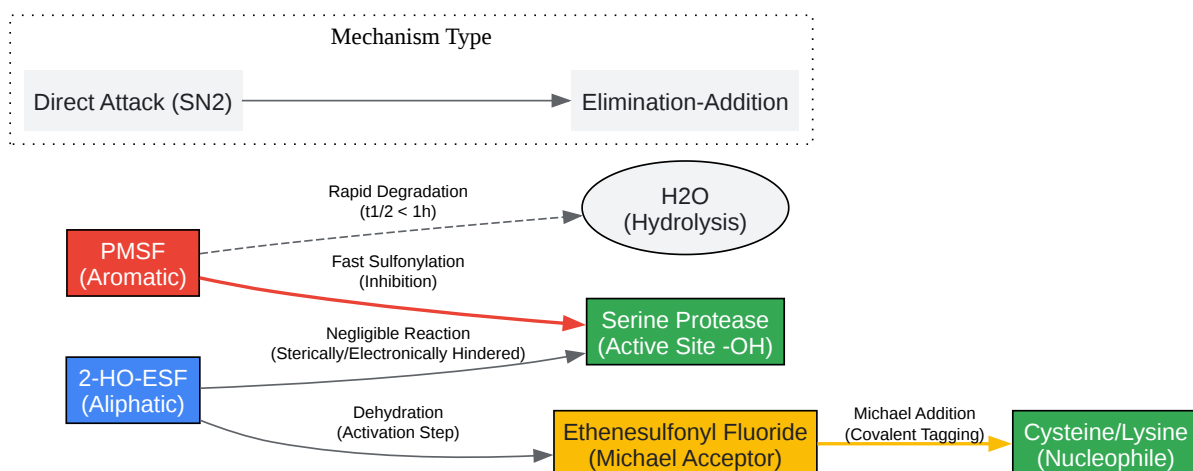
Stability & Hydrolysis Data

PMSF is notorious for its instability. Aliphatic sulfonyl fluorides like 2-HO-ESF exhibit superior aqueous stability due to the stronger S-F bond (bond energy ~130 kcal/mol) and lack of aromatic activation.

Parameter	PMSF	2-HO-ESF (Aliphatic Analogues)
Half-life (pH 7.0, 25°C)	~110 minutes [1]	> 24 hours (Estimated based on MSF data [2])
Half-life (pH 8.0, 25°C)	~35 minutes [1]	Stable (Requires activation for hydrolysis)
Solubility	Poor in water; requires EtOH/IPA/DMSO.	Moderate to High (due to hydroxyl group).
Byproducts	Phenylmethanesulfonic acid + HF	2-Hydroxyethanesulfonic acid + HF

Mechanistic Pathways (Visualization)

The following diagram illustrates the divergent reaction pathways. PMSF acts as a "capping" agent, while 2-HO-ESF acts as a stable probe that can be activated to a "clamping" agent (Vinyl Sulfone).



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Figure 1: Divergent reactive pathways. PMSF directly attacks active site serines. 2-HO-ESF is kinetically inert towards serine but can convert to a vinyl sulfone warhead.

Experimental Protocols

Protocol A: Standard Protease Inhibition (PMSF)

Use this for preventing protein degradation during lysis.

- Preparation: Dissolve PMSF in anhydrous Isopropanol or Ethanol to 100 mM (100X).
 - Note: Do not use water; it hydrolyzes instantly. DMSO is acceptable but can permeate skin.
- Storage: Store aliquots at -20°C. Discard if precipitate (sulfonic acid) forms.
- Application:
 - Add PMSF to the lysis buffer immediately before use.
 - Final Concentration: 1 mM.
 - Critical Step: If processing time exceeds 60 minutes at pH > 7.5, "spike" the solution with fresh PMSF every hour.

Protocol B: SuFEx Probe Activation (2-HO-ESF)

Use this for chemical biology profiling or covalent fragment screening.

- Preparation: Dissolve 2-HO-ESF in DMSO or Water (it is water-stable).
- Activation (Optional): To convert to the vinyl sulfone warhead (ESF) in situ:
 - Incubate in phosphate buffer (pH 8.0) or treat with mild base (e.g., Triethylamine) if synthetic.
 - Warning: ESF is volatile and reactive.

- Incubation:
 - Add to proteome/protein sample at 10–50 μM .
 - Incubation time: 1–4 hours (Aliphatic sulfonyl fluorides react slowly compared to PMSF).
- Readout: Mass Spectrometry (look for +108 Da shift for sulfonyl, or distinct alkylation shift if elimination occurred).

Safety & Handling

- PMSF Toxicity: Highly toxic acetylcholinesterase inhibitor. Neurotoxin.
 - Half-life in blood: Short, but acute exposure is dangerous.
 - Neutralization: Render harmless by alkalizing to $\text{pH} > 10$ for 2 hours (hydrolysis).
- 2-HO-ESF Safety: Less data available, but sulfonyl fluorides are potential alkylating agents.
 - Risk:[3][4][5] If it converts to ethenesulfonyl fluoride, it becomes a potent alkylator (similar to divinyl sulfone). Handle with the same rigor as PMSF.

References

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